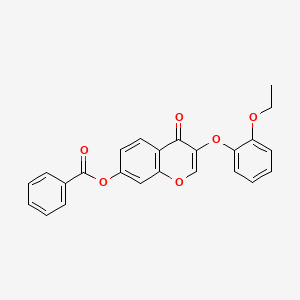

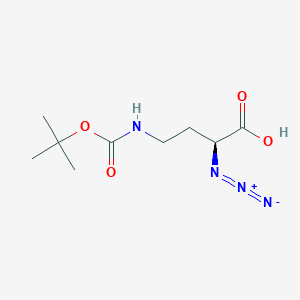

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

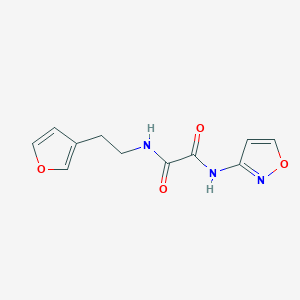

This compound is a derivative of chromen-7-yl benzoate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The “3-(2-ethoxyphenoxy)-4-oxo-” part suggests that there is an ethoxyphenoxy group at the 3-position and a ketone group at the 4-position of the chromen ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The ether and ester groups might undergo reactions such as cleavage under acidic or basic conditions .科学的研究の応用

- Application : The study identified potentially useful compounds from pyrolytic lignins, which are responsible for radical scavenging activity and antioxidant properties .

- Methods : The metabolites were identified by HPLC-MS/MS and untargeted metabolomics .

- Results : The DPPH, TEAC, and TPC assays were suitable methods for the measurement of antioxidant activity in a variety of pyrolytic lignins .

- Application : The study describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- Methods : Various methods were used, including intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .

- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized .

- Application : The study discusses the use of hydrogen bromide and boron tribromide (BBr3) as catalysts in demethylation reactions for the synthesis of m-aryloxy phenols .

- Methods : Bronsted acid HBr and Lewis acid BBr3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .

- Results : The study represents a valuable approach for the synthesis of m-aryloxy phenols .

Antioxidant Activity of Lignins Derived from Fluidized-Bed Fast Pyrolysis

Synthesis of Morpholines

Synthesis of m-Aryloxy Phenols

- Application : The study discusses the development of two solution-processable neutral black electrochromic copolymers, PTTBTPh0.35 and PTTBTTh0.30, through facile direct (hetero)arylation polymerization .

- Methods : The copolymers were prepared through facile direct (hetero)arylation polymerization .

- Results : Both copolymers exhibit a favorable black color with broad absorption across the visible range of the spectrum .

- Application : This compound is a chemical structure with a molecular formula of CHOS and an average mass of 364.370 Da .

- Methods : The compound can be synthesized through various chemical reactions .

- Results : The compound has a ChemSpider ID of 74853776 .

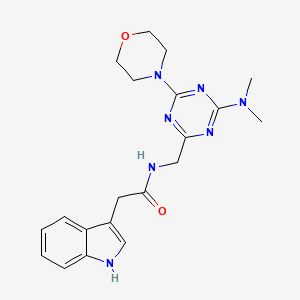

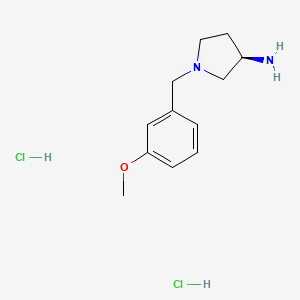

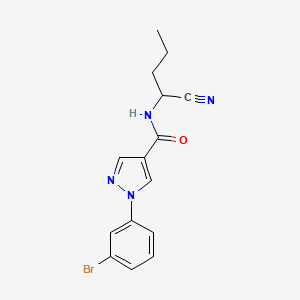

- Application : This compound is used in the synthesis of ICI 58,834 .

- Methods : The compound is synthesized through the reduction of a precursor with lithium aluminium hydride, followed by hydrogenation to remove the benzyl group .

- Results : The compound is conveniently isolated as the hydrochloride, with a melting point of 185 .

Thieno[3,2-b]thiophene-based Conjugated Copolymers for Solution-Processable Neutral Black Electrochromism

4-Allyl-2-methoxyphenyl 4-(sulfooxy)benzoate

2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine Hydrochloride

Safety And Hazards

特性

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOBDALGJGTTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)

![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)

![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)